![molecular formula C19H18N2O2 B4413448 4-methoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B4413448.png)
4-methoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-methoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide often involves complex reactions including Pummerer-type cyclization and palladium-catalyzed oxidative carbonylation. For instance, methoxy-2-quinolones have been synthesized via Pummerer-type cyclization, indicating a method that could potentially be applied or adapted for the synthesis of the target compound (Toda et al., 2000). Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize quinoline derivatives, suggesting a viable pathway for complex quinoline-based compounds synthesis (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using X-ray crystallography, IR spectroscopy, and DFT calculations, providing insights into bond lengths, angles, and overall molecular geometry. Such techniques have revealed detailed structural information for related compounds, suggesting the applicability of these methods for in-depth analysis of this compound (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds include Negishi-type coupling and reactions with Schiff bases, leading to various benzamide and quinoline derivatives. These reactions highlight the chemical versatility and reactivity of the benzamide and quinoline moieties, which are key components of the target compound (Reddy et al., 1986; Wang et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline forms can be characterized through various analytical techniques. For instance, different polymorphs with distinct physical properties have been identified for related compounds, suggesting similar possibilities for the target compound's physical characterization (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, can be inferred from related studies. For example, compounds structurally similar to the target molecule have shown varied biological activities, such as antimicrobial and anticancer properties, indicating potential research directions for exploring the chemical properties of this compound (Murthy et al., 2011; Shao et al., 2014).
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-15(17-5-3-4-6-18(17)21-13)12-20-19(22)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHULZKWGONZRNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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